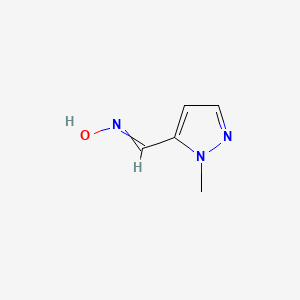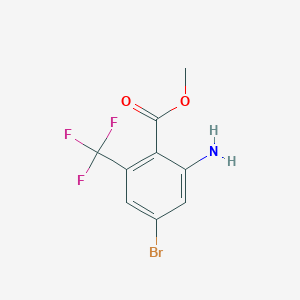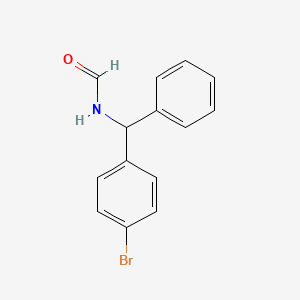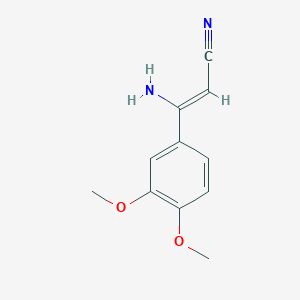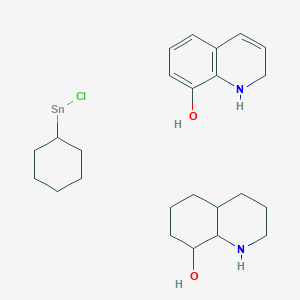
Methyl 3-hydroxy-4-propionylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-4-propionylbenzoate is an organic compound that belongs to the class of hydroxybenzoic acid derivatives. These compounds are known for their aromatic properties and are often used in various chemical and pharmaceutical applications due to their bioactive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-4-propionylbenzoate typically involves the esterification of 3-hydroxy-4-propionylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography further ensures the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-hydroxy-4-propionylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 3-hydroxy-4-propionylbenzaldehyde or 3-hydroxy-4-propionylbenzoic acid.
Reduction: Formation of 3-hydroxy-4-propionylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 3-hydroxy-4-propionylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential bioactive properties, including antioxidant and antimicrobial activities.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives due to its preservative properties.
Mécanisme D'action
The mechanism of action of Methyl 3-hydroxy-4-propionylbenzoate involves its interaction with various molecular targets. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial actions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-hydroxybenzoate
- Methyl 4-hydroxybenzoate
- Methyl 3,5-dihydroxybenzoate
Uniqueness
Methyl 3-hydroxy-4-propionylbenzoate is unique due to the presence of both a hydroxyl group and a propionyl group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable in various applications.
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
methyl 3-hydroxy-4-propanoylbenzoate |
InChI |
InChI=1S/C11H12O4/c1-3-9(12)8-5-4-7(6-10(8)13)11(14)15-2/h4-6,13H,3H2,1-2H3 |
Clé InChI |
IVLNKWPOZJXANW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=C(C=C1)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


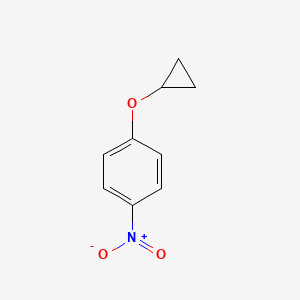
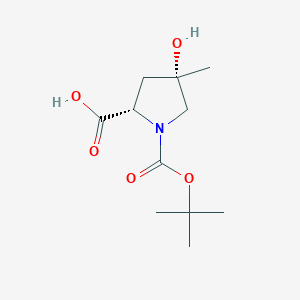
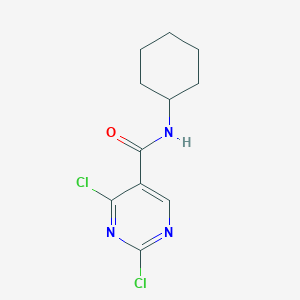
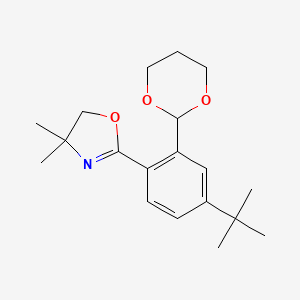

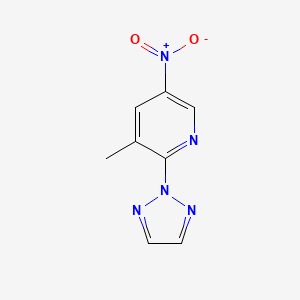
![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)
